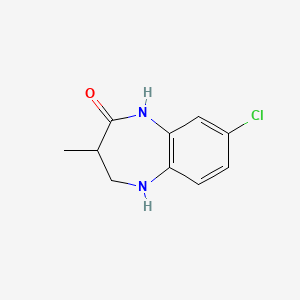
8-Chloro-3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Chloro-3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are known for their psychoactive properties and are commonly used in medicine for their sedative, anxiolytic, muscle relaxant, and anticonvulsant effects. This particular compound has a unique structure that includes a chlorine atom at the 8th position and a methyl group at the 3rd position, contributing to its distinct chemical and pharmacological properties .
Méthodes De Préparation
The synthesis of 8-Chloro-3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one involves several steps. One common method starts with the reaction of 2-amino-5-chlorobenzophenone with methylamine, followed by cyclization to form the benzodiazepine ring. The reaction conditions typically involve the use of solvents like ethanol and catalysts such as hydrochloric acid. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Analyse Des Réactions Chimiques
8-Chloro-3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Halogenation or nitration reactions can introduce new substituents into the benzodiazepine ring, altering its chemical properties.
Applications De Recherche Scientifique
8-Chloro-3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: The compound is studied for its interactions with various biological targets, including neurotransmitter receptors.
Medicine: Research focuses on its potential therapeutic effects, such as anxiolytic and anticonvulsant properties.
Industry: It is used in the development of pharmaceuticals and as a reference compound in analytical chemistry.
Mécanisme D'action
The mechanism of action of 8-Chloro-3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. This interaction modulates the flow of chloride ions into neurons, resulting in hyperpolarization and reduced neuronal excitability .
Comparaison Avec Des Composés Similaires
8-Chloro-3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one can be compared with other benzodiazepines such as diazepam and lorazepam. While all these compounds share a common benzodiazepine core, the presence of different substituents (e.g., chlorine, methyl groups) at various positions on the ring structure imparts unique pharmacological properties. For instance, diazepam has a longer half-life and is used for its muscle relaxant properties, whereas lorazepam is preferred for its anxiolytic effects .
Similar Compounds
Diazepam: 7-Chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one
Lorazepam: 7-Chloro-5-(2-chlorophenyl)-3-hydroxy-1,3-dihydro-2H-1,4-benzodiazepin-2-one
Clonazepam: 5-(2-chlorophenyl)-1,3-dihydro-7-nitro-2H-1,4-benzodiazepin-2-one
Propriétés
Numéro CAS |
54028-73-8 |
|---|---|
Formule moléculaire |
C10H11ClN2O |
Poids moléculaire |
210.66 g/mol |
Nom IUPAC |
7-chloro-3-methyl-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-one |
InChI |
InChI=1S/C10H11ClN2O/c1-6-5-12-8-3-2-7(11)4-9(8)13-10(6)14/h2-4,6,12H,5H2,1H3,(H,13,14) |
Clé InChI |
HDLCSOQJXLBNLK-UHFFFAOYSA-N |
SMILES canonique |
CC1CNC2=C(C=C(C=C2)Cl)NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~,N~2~-Bis{[(2S)-pyrrolidin-2-yl]methyl}ethane-1,2-diamine](/img/structure/B14626827.png)
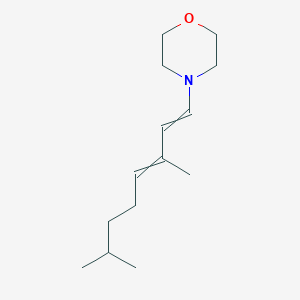
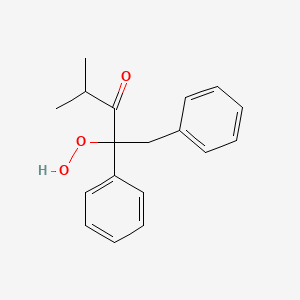


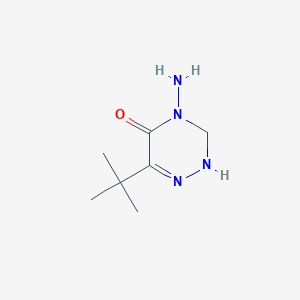


![1,3-Bis[dodecyl(methyl)amino]propan-2-ol](/img/structure/B14626876.png)
![2,2'-({[Di(prop-2-en-1-yl)amino]methyl}azanediyl)di(ethan-1-ol)](/img/structure/B14626878.png)
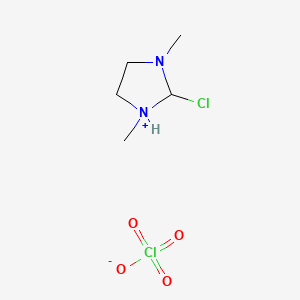
![{(2S,3R)-2-[(4-Methoxyphenyl)methyl]piperidin-3-yl}methanol](/img/structure/B14626892.png)


